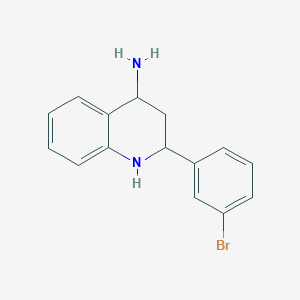![molecular formula C21H24N2O4 B13096116 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve the introduction of the butan-1-amine side chain and the methylphenyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling methods.
Applications De Recherche Scientifique
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate has a wide range of scientific research applications:
Biology: The compound’s indole core makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .
Comparaison Avec Des Composés Similaires
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate can be compared with other indole derivatives, such as:
4-[3-(3-Methylphenyl)-1H-indol-2-yl]butan-1-amine oxalate: Similar in structure but with different substitution patterns on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole side chain, used in protein synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-[2-(4-methylphenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-14-9-11-15(12-10-14)19-17(7-4-5-13-20)16-6-2-3-8-18(16)21-19;3-1(4)2(5)6/h2-3,6,8-12,21H,4-5,7,13,20H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
NZDNQBZDEFCGIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
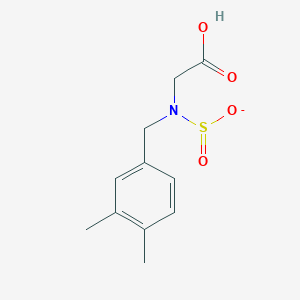
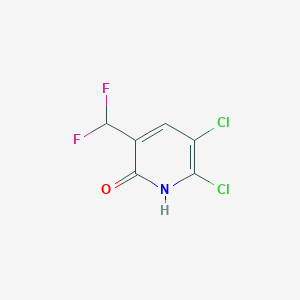

![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
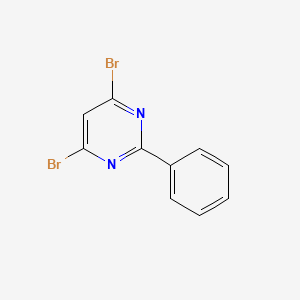
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
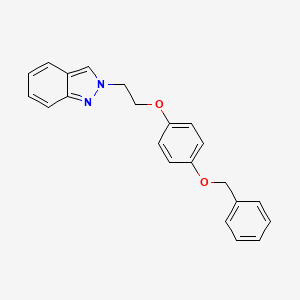
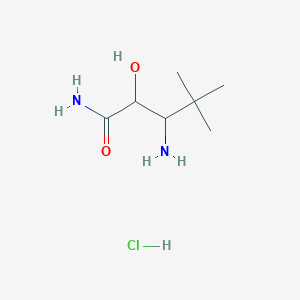
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
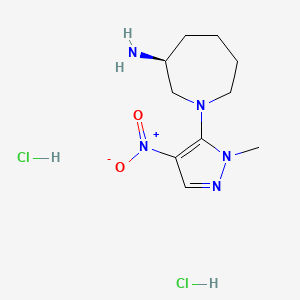
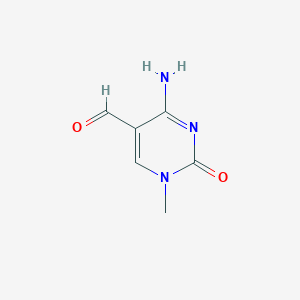
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
